REACTION_CXSMILES
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Cl[C:2]1[CH:3]=[CH:4][C:5]([C:18]([F:21])([F:20])[F:19])=[C:6]2[C:11]=1[NH:10][CH:9]=[C:8]([C:12]([O:14][CH2:15][CH3:16])=[O:13])[C:7]2=[O:17].C(N(CC)CC)C>[Pd].C(O)C>[O:17]=[C:7]1[C:6]2[C:11](=[CH:2][CH:3]=[CH:4][C:5]=2[C:18]([F:19])([F:20])[F:21])[NH:10][CH:9]=[C:8]1[C:12]([O:14][CH2:15][CH3:16])=[O:13]
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Name
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|
Quantity
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100 g
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Type
|
reactant
|
Smiles
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ClC=1C=CC(=C2C(C(=CNC12)C(=O)OCC)=O)C(F)(F)F
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Name
|
|
Quantity
|
220 mL
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Type
|
reactant
|
Smiles
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C(C)N(CC)CC
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Name
|
|
Quantity
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1250 mL
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Type
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solvent
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Smiles
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C(C)O
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Name
|
|
Quantity
|
10 g
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Type
|
catalyst
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Smiles
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[Pd]
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Control Type
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UNSPECIFIED
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Setpoint
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5 °C
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Type
|
CUSTOM
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Details
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The reaction was stirred vigorously under hydrogen atmosphere for 20 h at 5° C.
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CONCENTRATION
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Details
|
after which time the reaction mixture was concentrated to a volume of approximately 150 mL
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Reaction Time |
20 h |
Name
|
|
Type
|
|
Smiles
|
O=C1C(=CNC2=CC=CC(=C12)C(F)(F)F)C(=O)OCC
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Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |